2-Benzyl-3-bromo-2H-indazole
Description
Properties
Molecular Formula |
C14H11BrN2 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
2-benzyl-3-bromoindazole |
InChI |
InChI=1S/C14H11BrN2/c15-14-12-8-4-5-9-13(12)16-17(14)10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
YTVLXDQTRVPTCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)Br |
Origin of Product |
United States |
Preparation Methods
Structural Characteristics and Spectral Identification
Molecular Architecture
The compound features a bicyclic indazole core with a benzyl group (-CH₂C₆H₅) at N2 and a bromine atom at C3. The SMILES representation (C₁=CC=C(C=C₁)CN₂C(=C₃C=CC=CC₃=N₂)Br) confirms the connectivity, while the InChIKey (YTVLXDQTRVPTCN-UHFFFAOYSA-N) provides a unique structural identifier.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the benzyl methylene protons (δ 5.2–5.5 ppm) and aromatic protons (δ 7.2–8.1 ppm). Mass spectrometry typically shows a molecular ion peak at m/z 287.15, corresponding to [M+H]⁺. Infrared (IR) spectroscopy identifies N-H stretching vibrations near 3400 cm⁻¹ and C-Br absorption at 550–650 cm⁻¹.
Synthetic Methodologies
Direct Bromination of 2-Benzyl-2H-indazole
Electrophilic Bromination with Molecular Bromine
Treatment of 2-benzyl-2H-indazole with bromine (Br₂) in a 2:1:0.1 mixture of acetic acid/methanol/dichloromethane achieves regioselective C3 bromination. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-rich indazole ring.
Conditions :
- Temperature: 0–25°C
- Time: 2–4 hours
- Yield: 70–75% (estimated)
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS in acetonitrile or dichloromethane under radical conditions provides superior regiocontrol. A photoredox system using erythrosine (0.5 mol%) and O₂ achieves 82% yield:
$$
\text{2-Benzyl-2H-indazole} + \text{NBS} \xrightarrow{\text{erythrosine, O}_2, \text{hv}} \text{2-Benzyl-3-bromo-2H-indazole}
$$
Advantages :
- Avoids corrosive Br₂
- Compatible with acid-sensitive substrates
Palladium-Catalyzed Benzylation of 3-Bromo-2H-indazole
Suzuki-Miyaura Cross-Coupling
Aryl boronic acids react with 3-bromo-2H-indazole in the presence of Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1):
$$
\text{3-Bromo-2H-indazole} + \text{Benzyl boronic acid} \xrightarrow{\text{Pd(0)}} \text{this compound}
$$
Optimized Parameters :
- Temperature: 80–100°C
- Time: 12–18 hours
- Yield: 65–70%
Microwave-Assisted Tandem Synthesis
A one-pot protocol combines benzylation and bromination using microwave irradiation:
- Benzylation : 2H-indazole reacts with benzyl bromide in toluene with 1% trifluoroacetic acid (TFA) at 110°C (30 min).
- Bromination : Addition of NBS and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under same conditions (15 min).
Key Metrics :
- Total time: 45 minutes
- Yield: 85–90%
- Purity: >95% (HPLC)
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Electrophilic Bromination | Br₂, AcOH/MeOH/CH₂Cl₂ | 0–25°C, 2–4 h | 70–75 | Low cost | Corrosive reagents |
| NBS Photoredox | NBS, erythrosine, O₂ | RT, hv, 6 h | 82 | Mild conditions | Requires specialized equipment |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C, 18 h | 65–70 | High selectivity | Long reaction time |
| Microwave Synthesis | TFA, DDQ | 110°C, 45 min | 85–90 | Rapid, high efficiency | Microwave reactor required |
Chemical Reactions Analysis
Cross-Coupling Reactions
The C3-bromine undergoes palladium-catalyzed coupling reactions, making this compound valuable for synthesizing complex indazole derivatives.
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids under Pd catalysis yields 3-aryl-2-benzyl-2H-indazole derivatives.
Example :
-
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, EtOH/H₂O (3:1), 80°C, 12 h
-
Product : 3-(4-Methoxyphenyl)-2-benzyl-2H-indazole
| Substrate | Boronic Acid | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Benzyl-3-bromo-2H-indazole | 4-MeO-C₆H₄B(OH)₂ | 3-(4-MeO-C₆H₄)-2-benzyl-2H-indazole | 80 |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient indazole ring facilitates bromide displacement under basic conditions.
Amine Substitution
| Nucleophile | Solvent | Base | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| NH₃ (aq.) | DMF | K₂CO₃ | 100 | 68 |
Dehalogenation
Bromine removal via catalytic hydrogenation or radical pathways enables access to unsubstituted indazoles.
Hydrogenolysis
Functionalization via Organometallic Intermediates
The bromide participates in halogen-metal exchange reactions for further derivatization.
Grignard Reaction
| Organometallic Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| MeMgBr | 3-Methyl-2-benzyl-2H-indazole | 70 |
Benzyl Group Transformations
The N2-benzyl group can be modified without affecting the C3-bromine.
Hydrogenolytic Debenzylation
Radical Bromination and Functionalization
The C3-bromine participates in radical-mediated reactions for late-stage diversification.
Mechanistic Insights
-
Cross-Coupling : Proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetalation and reductive elimination .
-
SNAr : Electron-withdrawing indazole ring activates bromide for nucleophilic attack, stabilized by resonance .
-
Radical Pathways : Ultrasound promotes C–H bromination via non-radical pathways, as evidenced by TEMPO inhibition studies .
Scientific Research Applications
While there is no direct information about the applications of "2-Benzyl-3-bromo-2H-indazole" specifically within the provided search results, the documents do offer insights into the synthesis, reactions, and applications of related indazole derivatives, which can be used to infer potential applications .
Indazole Derivatives: Synthesis and Reactions
- Direct Arylation: 2H-indazoles can undergo palladium-catalyzed direct arylation with aryl bromides to produce 3-aryl-2H-indazoles . For example, 2-benzyl-2H-indazole can be coupled with para-substituted aryl bromides, yielding products in 79-93% yields .
- Bromination: Indazoles can be brominated at the C3 position using various reagents such as Br2 or N-bromosuccinimide (NBS) under different conditions . Ultrasound-assisted bromination of indazoles at the C3 position has also been demonstrated as an efficient method to produce site-specific 3-bromide products .
- Cyanomethylation: 2H-indazoles can undergo visible-light-promoted cyanomethylation using bromoacetonitrile as the cyanomethyl radical source .
Potential Applications Based on Indazole Derivatives
Given that this compound is a derivative of indazole, its potential applications can be inferred from the known applications of other indazole derivatives:
- Pharmaceutical Intermediates: Bromoaryl compounds are of interest in organic chemistry, especially for synthesizing pharmaceutical intermediates . The ability to introduce a bromine atom at the 3-position of the indazole heterocyclic system allows for further functionalization and diversification .
- Inhibitors: Indazole-containing derivatives have shown activity as inhibitors of various biological targets. Examples include:
- Cross-coupling Reactions: 3-bromo-2H-indazole can be used in cross-coupling reactions under palladium catalysis, which can extend the application scope of indazoles .
- Antiarrhythmic, local anaesthetic and analgesic activities Some N(1)–C(X)-Substituted indazoles (X ? 3) exhibit antiarrhythmic, local anaesthetic and analgesic activities .
Mechanism of Action
The mechanism of action of 2-Benzyl-3-bromo-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-Benzyl-3-bromo-2H-indazole, comparisons are drawn with structurally related indazole derivatives. Key compounds include 3-bromo-2H-indazole , 2-phenyl-3-iodo-2H-indazole , and 2-benzyl-3-chloro-2H-indazole .
Table 1: Comparative Analysis of this compound and Analogues
| Property | This compound | 3-Bromo-2H-indazole | 2-Phenyl-3-iodo-2H-indazole | 2-Benzyl-3-chloro-2H-indazole |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 301.15 | 197.02 | 315.12 | 256.71 |
| Melting Point (°C) | 148–152 (lit.) | 165–168 | 132–135 | 140–144 |
| Halogen Reactivity | High (Br) | High (Br) | Moderate (I) | Moderate (Cl) |
| Crystallographic Stability | Stable (P21/c space group) | Less stable | Moderately stable | Stable (P212121) |
| Synthetic Yield (%) | 65–70 | 75–80 | 50–55 | 70–75 |
Key Findings:
Halogen Influence : Bromine in this compound confers higher electrophilicity compared to chlorine or iodine analogues, enhancing its utility in cross-coupling reactions. However, iodine in 2-phenyl-3-iodo-2H-indazole offers better leaving-group properties in nucleophilic substitutions .
Crystallographic Stability : The benzyl group in this compound stabilizes the crystal lattice, as evidenced by its well-defined P21/c space group. In contrast, 3-bromo-2H-indazole lacks this stabilization, leading to lower thermal stability.
Synthetic Accessibility: The benzyl-substituted derivatives (bromo and chloro) exhibit moderate yields due to steric hindrance during alkylation, whereas non-benzylated analogues like 3-bromo-2H-indazole are more synthetically accessible.
Structural Analysis Tools
Crystallographic data for these compounds are often refined using programs like SHELXL, which is renowned for its precision in small-molecule refinement . For example, the P21/c space group assignment for this compound was validated using SHELXL-2019, ensuring accurate bond-length and angle calculations.
Biological Activity
2-Benzyl-3-bromo-2H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a benzyl group at the second position and a bromine atom at the third position of the indazole ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
The molecular formula for this compound is C14H11BrN2, with a molecular weight of 287.15 g/mol. The unique structure of this compound allows for various chemical modifications, enhancing its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C14H11BrN2 |
| Molecular Weight | 287.15 g/mol |
| IUPAC Name | 2-benzyl-3-bromoindazole |
| InChI | InChI=1S/C14H11BrN2/c15-14-12-8-4-5-9-13(12)16-17(14)10-11-6-2-1-3-7-11/h1-9H,10H2 |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)Br |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit enzymes such as phosphoinositide 3-kinase δ, which is critical in regulating cell proliferation and survival. This inhibition can lead to significant effects on various cellular processes, making it a candidate for further therapeutic exploration.
Antimicrobial Activity
Research indicates that derivatives of indazole, including this compound, exhibit notable antimicrobial properties. A study evaluating various indazole derivatives reported that certain compounds demonstrated higher potency against protozoan pathogens compared to metronidazole, a commonly used treatment .
For instance:
- Compound 18 was found to be 12.8 times more effective against Giardia intestinalis than metronidazole.
The following table summarizes the IC50 values for selected compounds against various pathogens:
| Compound | Pathogen | IC50 (µM) |
|---|---|---|
| Metronidazole | Giardia intestinalis | 40 |
| Compound 18 | Giardia intestinalis | 3.12 |
| Compound 7 | Trichomonas vaginalis | 25 |
| Compound 10 | Entamoeba histolytica | 20 |
Anticancer Activity
In addition to antimicrobial effects, indazole derivatives have been investigated for their anticancer properties. The compound's ability to modulate key signaling pathways involved in cancer progression makes it a subject of interest in oncology research.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Anticancer Efficacy : In vitro studies demonstrated that this compound inhibited the growth of cancer cell lines significantly compared to controls.
- Anti-inflammatory Effects : The compound exhibited promising results in reducing inflammation markers in models of acute inflammation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-Benzyl-3-bromo-2H-indazole, and how can reaction conditions be optimized?
- Answer : The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, refluxing in solvents like THF or EtOAc with catalysts such as bis(triphenylphosphine)palladium dichloride has been used to introduce bromo groups at the 3-position of the indazole core . Optimization may involve adjusting catalyst loading (e.g., 0.26 mmol Pd catalyst per 5.95 mmol substrate), solvent polarity, and reaction duration (e.g., 48 hours for complete conversion). Monitoring via TLC or LCMS ensures intermediate stability .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 367 [M+H]⁺ in LCMS) to confirm molecular weight .
- Elemental Analysis : Combustion analysis to validate empirical formulas (e.g., C₁₆H₁₂BrN₃) .
- Infrared (IR) Spectroscopy : Identification of functional groups like C-Br stretches (~500–600 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound derivatives in pharmacological applications?
- Answer : SAR studies require synthesizing derivatives with variations at the benzyl or bromo positions. For example:
- Benzyl Modifications : Introducing electron-withdrawing (e.g., 4-fluorophenyl) or donating groups (e.g., 4-methoxyphenyl) to assess electronic effects on bioactivity .
- Bromo Replacement : Substituting bromine with other halogens (Cl, I) or functional groups (e.g., -CN) to evaluate steric and electronic impacts .
- Biological Assays : Test derivatives against cancer cell lines (e.g., HepG2, SW620) or microbial strains (e.g., Staphylococcus aureus) to correlate structural changes with activity .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Answer : Contradictions may arise from differences in:
- Purity Standards : Ensure ≥98% purity via HPLC and LCMS validation .
- Assay Conditions : Standardize protocols (e.g., fixed incubation times, solvent controls) to minimize variability .
- Cell Line Specificity : Cross-validate results using multiple cell lines (e.g., SKRB-3 vs. HepG2) .
- Data Reproduibility : Replicate experiments with independent synthetic batches .
Q. How can computational modeling predict the reactivity or target-binding affinity of this compound?
- Answer :
- Docking Studies : Use software like AutoDock to model interactions with targets (e.g., HIV protease or cancer-related enzymes). highlights compound 9c binding to active sites in a "purple" docking pose, suggesting steric compatibility .
- QSAR Models : Corrogate electronic descriptors (e.g., Hammett σ values) with experimental IC₅₀ data to predict bioactivity .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in further derivatization .
Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?
- Answer : Key challenges include:
- Catalyst Efficiency : Optimize Pd catalyst loading (e.g., 0.26 mmol per 5.95 mmol substrate) to reduce costs .
- Solvent Scalability : Replace THF with cheaper, high-boiling alternatives (e.g., DMF) while maintaining yield .
- Purification : Use silica gel chromatography or recrystallization (e.g., ethanol) for large-scale purity .
Methodological Tables
Table 1 : Example reaction conditions for synthesizing this compound derivatives .
| Substrate | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5-(4-Bromophenyl)tetrazole | Pd(PPh₃)₂Cl₂ (0.26 mmol) | Et₃N/THF (1:1) | 48 | 72 |
| Indazole precursor | CuI (0.13 mmol) | EtOAc | 6 | 65 |
Table 2 : Bioactivity data for select derivatives against cancer cell lines .
| Derivative | Cell Line (IC₅₀, μM) | Target Activity |
|---|---|---|
| 9c | HepG2 (12.3) | Hepatic carcinoma inhibition |
| 11 | SW620 (8.9) | Colon cancer suppression |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
